molecular formula C10H16N2 B3048998 2,6-Diethyl-3,5-dimethylpyrazine CAS No. 18940-74-4

2,6-Diethyl-3,5-dimethylpyrazine

Cat. No. B3048998
CAS RN: 18940-74-4
M. Wt: 164.25 g/mol
InChI Key: LQIGIQZSHAYEKN-UHFFFAOYSA-N
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Description

2,6-Diethyl-3,5-dimethylpyrazine is a chemical compound with the formula C10H16N2. It is a pyrazine compound, which are typically found in roasted foods formed due to Maillard reaction and pyrolysis of serine and threonine . This compound has a burnt type odor .


Synthesis Analysis

The synthesis of pyrazine compounds like 2,6-Diethyl-3,5-dimethylpyrazine involves several approaches including condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution . A chemoenzymatic synthesis of a similar compound, 3-ethyl-2,5-dimethylpyrazine, has been demonstrated using L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase .


Molecular Structure Analysis

The molecular structure of 2,6-Diethyl-3,5-dimethylpyrazine consists of a pyrazine ring with ethyl and methyl substituents. The molecular weight of this compound is 164.2474 .

Scientific Research Applications

1. Food Industry Application

2-Ethyl-3,(5 or 6)-dimethylpyrazine, a compound structurally similar to 2,6-Diethyl-3,5-dimethylpyrazine, is extensively used in the food industry as a flavor ingredient. Its characteristic roasted odor and flavor, reminiscent of roasted cocoa or nuts, makes it a popular choice for enhancing the sensory appeal of various food products. Due to its natural occurrence in cooked food, it is a common component in the daily diet (Burdock & Carabin, 2008).

2. Alarm Pheromone Component in Insect Control

2-Ethyl-3,5-dimethylpyrazine, an isomer of 2-ethyl-3,6-dimethylpyrazine, has shown significant alarm activity in laboratory conditions. This compound elicits electroantennogram activities and characteristic alarm behaviors in fire ant workers, indicating its potential use in enhancing bait attractiveness for the control of invasive ant species (Li, Liu, & Chen, 2019).

3. Use in Stable Isotope Dilution Assays

The synthesis of deuterium-labeled alkylpyrazines, including 2-ethyl-3,5-dimethylpyrazine, is essential for accurate and precise quantitation of aroma components in stable isotope dilution assays. These assays are crucial for analyzing aroma components in complex food matrices, and the synthesized isotopes can be used as internal standards to determine the concentration of alkylpyrazines in products like peanut butter, cocoa powder, and instant coffee (Fang & Cadwallader, 2013).

4. Role in Sexual Deception in Orchids

In sexually deceptive orchids, pyrazines such as 2-ethyl-3,5-dimethylpyrazine play a significant role in attracting male insect pollinators. These compounds mimic the sex pheromone components of female wasps, thereby facilitating specific interactions between flowers and pollinators. Research on structural modifications of these compounds suggests potential for chemical flexibility in the evolution of sexual deception in orchids (Bohman et al., 2015).

5. Contribution to Flavor in Cooked Beef

2,6-Diethyl-3,5-dimethylpyrazine contributes significantly to the flavor profile of cooked beef. It is one of the pyrazines formed during the cooking process, adding to the complex aroma characteristic of roasted meat. The formation of these compounds is influenced by various factors, including temperature and the presence of amino acids and sugars in the meat (Cerny & Grosch, 1994).

6. Anti-corrosive Characteristics

Pyrazine derivatives, including 2,6-dimethylpyrazine, have been studied for their anti-corrosive properties on mild steel in acidic environments. These compounds act as mixed-type inhibitors, showing potential for use in corrosion prevention in industrial applications (Chopra, Kansal, Kumar, & Singh, 2018).

7. Photoluminescence Properties

Low-dimensional copper(I) iodide complexes with 2,6-dimethylpyrazine exhibit photoluminescent properties, showing potential for applications in optoelectronic devices. The emission color of these compounds is influenced by the energy level of the π* orbital of the azaaromatic compounds, indicating their suitability for use in light-emitting devices (Kitada & Ishida, 2014).

Safety And Hazards

2,6-Diethyl-3,5-dimethylpyrazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a combustible liquid and is harmful if swallowed . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Pyrazines, including 2,6-Diethyl-3,5-dimethylpyrazine, have been given GRAS (generally recognized as safe) status by the Flavor and Extract Manufacturers Association (FEMA) for use as flavoring additives in food . This suggests that these compounds could be used as a secure substitute for managing and combating microbial contamination, while also providing beneficial odor properties to the recipient . Further investigation of the antimicrobial and olfactory activities of alkylpyrazines is required in the future .

properties

IUPAC Name

2,6-diethyl-3,5-dimethylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-5-9-7(3)11-8(4)10(6-2)12-9/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIGIQZSHAYEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)CC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301090
Record name 2,6-Diethyl-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethyl-3,5-dimethylpyrazine

CAS RN

18940-74-4
Record name 2,6-Diethyl-3,5-dimethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18940-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diethyl-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diethyl-3,5-dimethylpyrazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJL23XD5UT
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Record name 2,6-Diethyl-3,5-dimethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039981
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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